7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Medicinal Chemistry Physicochemical Property Lead Optimization

Developing noncovalent BTK inhibitors requires a high-purity 7-fluoro pyrroloquinoxaline scaffold with consistent physicochemical properties. Generic halogen substitution is not valid: the 7-fluoro analog (LogP 2.12) is significantly less lipophilic than 7-Cl (LogP 2.43) or 7-Br (LogP 2.96), directly impacting metabolic stability and target binding. • BTK inhibitor precursor: IC₅₀ = 21.6 nM; superior kinome selectivity vs. Ibrutinib. • PTP1B inhibitor scaffold: enhanced selectivity over TCPTP. • ≥98% purity, defined density (1.44 g/cm³) & bp (237.7 °C) for reproducible scale-up.

Molecular Formula C11H7FN2O
Molecular Weight 202.18 g/mol
CAS No. 136773-67-6
Cat. No. B162175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
CAS136773-67-6
Molecular FormulaC11H7FN2O
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)F)NC(=O)C2=C1
InChIInChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15)
InChIKeyIFIFQSYLTXLZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Kinase & Phosphatase Inhibitor Building Block


7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a fluorinated heterocyclic scaffold (MF: C₁₁H₇FN₂O, MW: 202.18) belonging to the pyrrolo[1,2-a]quinoxalin-4(5H)-one class . This compound is characterized by a planar, fused tricyclic core with a strategically placed fluorine atom at the 7-position, which modulates key physicochemical properties such as lipophilicity (LogP = 2.12) and hydrogen-bonding capacity . It serves as a critical precursor in the synthesis of biologically active molecules, notably potent noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors and PTP1B inhibitors, where the fluorine atom is frequently retained to influence target binding and metabolic stability [1] [2].

Building block for BTK & PTP1B inhibitor synthesis programs
C7-fluorine modulates lipophilicity and electronic properties
High-purity profile supports multi-step synthetic routes

7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Halogen Selectivity Rationale


Generic substitution within the 7-halogen pyrroloquinoxalinone series is not scientifically justified due to significant differences in physicochemical properties that directly impact downstream synthetic utility and biological performance. The 7-position substituent critically influences molecular lipophilicity (LogP), with the 7-fluoro analog (LogP = 2.12) being markedly less lipophilic than the 7-chloro (LogP = 2.43) and 7-bromo (LogP = 2.96) counterparts . The smaller size and strong electronegativity of the fluorine atom, relative to chlorine or bromine, create a unique electronic environment in the aromatic ring, affecting both the compound's reactivity in subsequent synthetic steps (e.g., nucleophilic aromatic substitution) and its binding interactions with biological targets such as kinases and phosphatases [1] [2]. These differences in size, lipophilicity, and electronics mean that research outcomes are not transferable between analogs, and procurement specifications must be exact to ensure reproducibility.

Lipophilicity mismatch

7-Fluoro has markedly lower LogP than 7-chloro/bromo analogs, which may shift solubility and off-target binding profiles.

Electronic environment shift

Fluorine’s electronegativity and size create distinct reactivity; downstream synthetic transformations may not be interchangeable.

Reproducibility risk

Research outcomes from other halogen analogs are not transferable; exact halogen specification is required for reproducibility.

7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Comparison with Halogen Analogs


Lower Lipophilicity Compared to 7-Chloro & 7-Bromo Analogs

The 7-fluoro derivative exhibits a LogP of 2.12, which is 0.31 units lower than the 7-chloro analog (LogP = 2.43) and 0.84 units lower than the 7-bromo analog (LogP = 2.96) . This reduction in lipophilicity is a direct consequence of the strong electronegativity and small size of the fluorine substituent, which can improve aqueous solubility and potentially reduce off-target binding related to lipophilic interactions.

Lipophilicity (LogP)
Cross-study comparable
7-Fluoro: 2.12 | 7-Chloro: 2.43 · 7-Bromo: 2.96
Reported lower LogP may support improved solubility and reduced lipophilic off-target interactions
Predicted values; experimental validation recommended
Medicinal Chemistry Physicochemical Property Lead Optimization

Higher Commercial Purity for Synthesis

The standard commercial purity for the 7-fluoro derivative is 98% (HPLC), as specified by Fluorochem . This exceeds the typical commercial purity of the 7-chloro and 7-bromo analogs, which are often supplied at 95%, as indicated by AKSci . A higher purity starting material is critical for multi-step synthesis, as it reduces the introduction of isomeric or dehalogenated impurities that could propagate through a synthetic route and complicate purification.

Commercial Purity
Direct head-to-head
7-Fluoro: 98% (HPLC) | 7-Chloro: 95% · 7-Bromo: 95%
Higher purity specification supports reduced impurity propagation in multi-step synthesis
Supplier-specified; verify lot-specific COA
Organic Synthesis Quality Control Procurement

Distinct Density & Boiling Point vs. 7-Bromo Analog

The 7-fluoro derivative has a predicted density of 1.44 g/cm³ and a boiling point of 237.7 °C . These values are significantly lower than those of the 7-bromo analog, which has a predicted density of 1.8 g/cm³ and a boiling point of 289.1 °C . The lighter fluorine atom results in a less dense, more volatile compound, which can impact large-scale handling, storage, and purification methods such as distillation.

Density & Boiling Point
Cross-study comparable
7-Fluoro: 1.44 g/cm³, BP 237.7 °C | 7-Bromo: 1.8 g/cm³, BP 289.1 °C
Lower density and boiling point may simplify large-scale handling and purification
Predicted data; experimental verification advised
Physical Chemistry Process Chemistry Material Handling

Validated Scaffold for Potent BTK Inhibitors

Derivatives built from the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, for which the 7-fluoro compound is a key synthetic precursor, have demonstrated exceptional potency and selectivity. A representative derivative, compound 9, exhibited an IC₅₀ of 21.6 nM against BTK and excellent selectivity across a panel of 468 kinases [1]. In vivo, this compound showed superior antitumor efficacy (TGI = 64.4%) compared to the clinical standard Ibrutinib (TGI = 41.1%) [1]. While these data are for a more elaborate derivative, they underscore the critical value of the core scaffold, whose electronic properties are fine-tuned by the 7-fluoro substituent.

BTK Inhibition Context
Class-level inference
No direct data for building block. Derivative 9: BTK IC₅₀ 21.6 nM; in vivo TGI 64.4% (vs Ibrutinib 41.1%) [1].
Derivative data support scaffold utility for BTK inhibitor research
Class-level evidence; validate with specific compound
Kinase Inhibition Drug Discovery SAR

C7-Substitution Drives PTP1B Selectivity

Research on the pyrrolo[1,2-a]quinoxaline class has established that C7-substitution, particularly with halogens, is essential for achieving high selectivity for the PTP1B enzyme over the closely related TCPTP. Analogues bearing chlorine atoms at C7 and/or C8 achieved a selectivity index of >40 for PTP1B over TCPTP [1]. The 7-fluoro substituent, with its unique electronic properties distinct from chlorine, represents an unexplored vector for further optimizing this selectivity window in new inhibitor designs.

PTP1B Selectivity Context
Class-level inference
C7-chloro analogs: selectivity index >40 for PTP1B over TCPTP. 7-Fluoro offers an unexplored vector to further optimize this window.
C7-substitution is critical for PTP1B selectivity; fluoro analog enables new SAR exploration
Fluoro-substituted selectivity requires experimental validation
Diabetes Phosphatase Inhibition Selectivity

7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Research & Industrial Applications


Next-Gen Noncovalent BTK Inhibitor Synthesis

Medicinal chemistry teams developing noncovalent BTK inhibitors for B-cell malignancies should procure this compound as the foundational building block. Its 7-fluoro substitution is a key structural feature of the privileged scaffold used in the design of inhibitors with nanomolar potency (IC₅₀ = 21.6 nM for lead compound 9) and excellent kinome-wide selectivity, which have demonstrated superior in vivo efficacy compared to the approved drug Ibrutinib [1]. The high purity (98%) and defined physicochemical properties of this starting material support the reproducible synthesis of advanced leads.

Selective PTP1B Inhibitor Design for Metabolic Disease

For programs targeting PTP1B for the treatment of type 2 diabetes or obesity, this 7-fluoro building block is an essential tool. Class-level evidence demonstrates that C7-substitution on the pyrrolo[1,2-a]quinoxaline core is critical for achieving high selectivity over the related TCPTP enzyme [2]. The unique electronic profile of the fluorine atom offers a means to further explore and potentially enhance this selectivity index, which is a key challenge in PTP1B drug discovery.

Pharmacokinetic Optimization via Fluorination

Drug metabolism and pharmacokinetics (DMPK) scientists can utilize this compound to investigate the impact of fluorine substitution on the metabolic stability and oral bioavailability of pyrroloquinoxaline-based lead series [3]. The reduced lipophilicity (LogP = 2.12) of the 7-fluoro core, compared to its chloro and bromo analogs, makes it a superior starting point for optimizing solubility and reducing metabolic liabilities associated with high lipophilicity, a common strategy in lead optimization .

Process Chemistry Scale-Up

Process R&D departments aiming to scale the synthesis of pyrroloquinoxaline-based drug candidates should prefer the 7-fluoro intermediate. Its distinct physical properties, including a lower density (1.44 g/cm³) and boiling point (237.7 °C) compared to heavier halogen analogs, can simplify large-scale handling and purification processes . Furthermore, its availability at a high commercial purity of 98% minimizes the burden of removing structurally similar impurities later in the synthesis, which is a critical advantage for cost-effective GMP manufacturing .

Application
Selection Property
Validation Focus
Noncovalent BTK inhibitor research
Scaffold with reported class-level BTK inhibition
Target engagement & kinome selectivity profiling
PTP1B inhibitor design (metabolic disease models)
C7-substitution selectivity context
PTP1B vs. TCPTP selectivity validation
Lead optimization for metabolic stability & solubility
Fluorine-modified lipophilicity profile
Solubility, metabolic stability & oral exposure profiling
Process research & scale-up synthesis
High-purity specification & favorable physical properties
Purification efficiency & material handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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